4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
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Overview
Description
2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a chemical compound with a unique structure that opens up possibilities for studying biological processes, drug development, and therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves several steps, including the use of acetic anhydride and pyridine under reflux conditions for 2 hours . The detailed synthetic route and reaction conditions are crucial for obtaining the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has diverse applications in scientific research, including:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on biological systems and potential as a therapeutic agent.
Medicine: Exploring its potential in drug development and therapeutic interventions.
Industry: Utilizing its unique properties for various industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has shown significant inhibitory activity with IC50 values in the micromolar range, indicating its potential as a potent inhibitor . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,8,10-trimethyl-N-phenylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Other pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2,8,10-trimethyl-N-phenethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine stands out due to its unique phenethyl group, which may enhance its biological activity and selectivity. This structural difference can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-13-11-14(2)22-19-18(13)20-23-15(3)12-17(25(20)24-19)21-10-9-16-7-5-4-6-8-16/h4-8,11-12,21H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKIPJPLURJCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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